AMG 837 is a synthetically derived small molecule agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). [, , , , , ] It is classified as a potent partial agonist, meaning it activates the receptor but not to its full potential. [, ] AMG 837 is primarily investigated for its potential in stimulating glucose-dependent insulin secretion (GDIS) from pancreatic β-cells, making it a potential therapeutic target for Type 2 Diabetes. [, , , , , ]
(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid, commonly referred to as AMG 837, is a synthetic compound with significant pharmacological interest. It is classified as a selective agonist for the free fatty acid receptor 1, which plays a crucial role in various metabolic processes. The compound's chemical structure contains a trifluoromethyl group and a biphenyl moiety, contributing to its unique properties and biological activity. Its chemical formula is C26H21F3O3, and it has a CAS number of 865231-46-5 .
The synthesis of (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid involves several key steps, typically utilizing alkyne coupling reactions. One method reported in the literature includes the reaction of methyl 2-nonynoate with 4-bromophenylacetylene in the presence of a catalyst such as tris-2,6-dimethoxyphenylphosphine. The reaction is performed under controlled conditions, including temperature and solvent choice, to optimize yield and purity. Purification is achieved through column chromatography .
The molecular structure of (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid can be described as follows:
The compound features a hexynoic acid backbone with a methoxy-substituted biphenyl group and a trifluoromethyl substituent that enhances its lipophilicity and potential receptor interactions.
(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid participates in various chemical reactions primarily due to its functional groups:
The reactivity is influenced by the presence of electron-withdrawing groups such as trifluoromethyl, which stabilize negative charges during reactions involving nucleophiles or electrophiles.
(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid acts primarily as an agonist for free fatty acid receptor 1. This receptor is involved in mediating various physiological responses related to metabolism and inflammation.
Upon binding to free fatty acid receptor 1, AMG 837 activates downstream signaling pathways that lead to:
Studies suggest that this compound may enhance glucose tolerance and exhibit anti-inflammatory properties through its receptor interactions .
The physical and chemical properties of (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid are critical for understanding its behavior in biological systems:
The predicted pKa of approximately 4.20 indicates that it exists predominantly in its deprotonated form at physiological pH, which may influence its bioavailability and interaction with biological targets .
(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid has several scientific applications:
The ongoing research into AMG 837 highlights its potential therapeutic applications and importance in drug development strategies targeting metabolic diseases .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3